(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide
Description
Properties
Molecular Formula |
C10H7BrClN3O |
|---|---|
Molecular Weight |
300.54 g/mol |
IUPAC Name |
8-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
IYZSRRNYCKUABK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2/C(=N\O)/N)Br |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=NO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the formation of the carboximidamide group, which is achieved through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and high-throughput screening can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
(E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which (E)-8-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s halogen atoms and hydroxyisoquinoline moiety are key to its binding affinity and activity, influencing its overall pharmacological profile.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The hydroxyimidamide group improves solubility in polar solvents (e.g., 12 mg/mL in DMSO) compared to non-functionalized analogues (<5 mg/mL).
- Stability : The (E)-configuration stabilizes the molecule against hydrolysis, with a half-life of 48 hours in pH 7.4 buffer, outperforming the (Z)-isomer (half-life = 6 hours) .
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated using computational methods like Tanimoto coefficients or molecular fingerprinting. However, these methods often overlook stereochemical and electronic nuances. For instance:
- Tanimoto Coefficient: The title compound shares a coefficient of 0.75 with 5-chloro-N-hydroxyisoquinoline-1-carboxamide, yet their biological activities differ by nearly 6-fold, highlighting the limitations of structural similarity metrics in predicting efficacy .
- 3D Pharmacophore Models : These models better capture the importance of the (E)-configuration and halogen placement, aligning with experimental IC50 data .
Biological Activity
(E)-8-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and data sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline derivatives followed by the introduction of a carboximidamide moiety. The structural formula can be represented as follows:
This compound features a hydroxy group, which is crucial for its biological activity, as it can participate in hydrogen bonding and interact with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are critical for evaluating efficacy.
The presence of halogen substituents (bromo and chloro groups) enhances the lipophilicity and overall bioactivity of the compound, contributing to its effectiveness against microbial pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have reported IC50 values indicating its cytotoxic effects against several cancer types.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | ROS generation |
| A549 (Lung Cancer) | 15 | Tubulin polymerization interference |
| KB-V1 (Cervical Cancer) | 14 | Induction of apoptosis |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. This suggests that the compound may interfere with cellular processes essential for tumor growth and survival.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against H5N1 virus with low cytotoxicity, showcasing their potential as antiviral agents in pandemic scenarios .
- Mechanistic Studies : Research on the mechanism revealed that compounds containing the isoquinoline structure could disrupt cell division by targeting specific proteins involved in mitosis, further emphasizing their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
